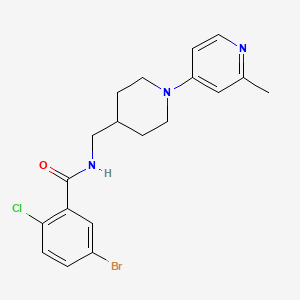
4-(4-Chloro-3-nitrobenzyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Chloro-3-nitrobenzyl)pyridine” is a chemical compound used in organic synthesis . It has a chemical formula of 4-4-(NO₂)C₆H₄CH₂C₅H₄N . It is used in spectroscopic methods for the determination of phosgene and in tests for alkylating agents .
Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3-nitrobenzyl)pyridine” consists of a pyridine ring attached to a benzyl group that carries a nitro group . The exact 3D structure can be viewed using specific software .
Chemical Reactions Analysis
The chemical reactivity of “4-(4-Chloro-3-nitrobenzyl)pyridine” has been investigated kinetically with mutagenic epoxides . It serves as a bionucleophile model for S(N)2 alkylating agents with high affinity for the guanine-N7 position .
Physical And Chemical Properties Analysis
“4-(4-Chloro-3-nitrobenzyl)pyridine” has a molar mass of 214.22 g/mol . It has a melting point range of 68 - 72 °C .
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
4-(p-Nitrobenzyl)-pyridine has been utilized as a reagent in thin-layer chromatography for the sensitive and selective detection and estimation of specific compounds, such as diazinon and tri-substituted 2-chloro-s-triazines. The reaction products with aza-heterocycles exhibit distinct colors, aiding in the identification of these compounds on chromatograms (Guth & Manner, 1967).
Mutagenicity Studies
The reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine has been correlated with their mutagenicity in bacterial strains, serving as a primary assay in evaluating the mutagenic properties of chemicals. This application highlights the role of 4-(p-nitrobenzyl)-pyridine in toxicological screening (Hemminki & Falck, 1979).
Polymer Science
In polymer science, the conversion of the nitro group in 4-(p-nitrobenzyl)pyridine to an amino group has enabled the synthesis of new poly(amide-ester)s with high thermal stability and enhanced solubility in polar aprotic solvents. These polymers exhibit potential for various applications due to their physical and thermal properties (Mehdipour-Ataei et al., 2009).
Detection of Alkylating Agents
4-(4-Nitrobenzyl)pyridine serves as a colorimetric indicator for carcinogenic alkylating agents, acting as a DNA model due to its similar reactivity with guanine in DNA. This compound has been applied in the toxicological screening of pharmaceutical compounds, detection of chemical warfare agents, and environmental hygiene technology. Efforts to enhance its water solubility, reactive oxygen sites, and steric resemblance to DNA have led to the development of NBP derivatives and materials that modernize the NBP assay for real-time detection of alkylating agents (Provencher & Love, 2015).
Safety and Hazards
“4-(4-Chloro-3-nitrobenzyl)pyridine” is considered hazardous. It may cause skin and eye irritation, and may cause genetic defects . It is harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas .
Eigenschaften
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-2-1-10(8-12(11)15(16)17)7-9-3-5-14-6-4-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNNLKPICIXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC=NC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-nitrobenzyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976186.png)
![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
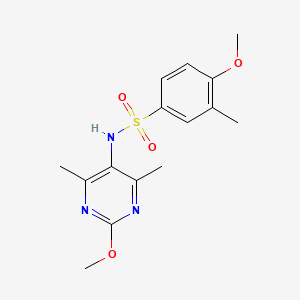
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)

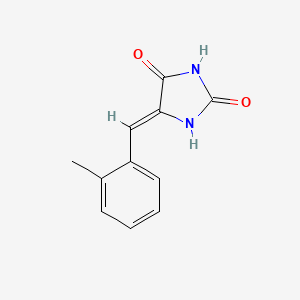
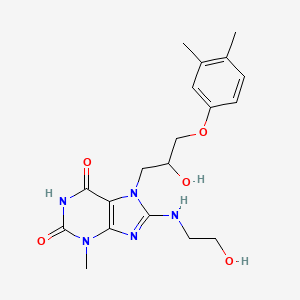

![N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2976198.png)

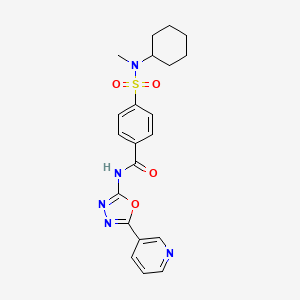
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)
